7-Bromo-8-methoxyquinolin-2-ol 7-Bromo-8-methoxyquinolin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13947163
InChI: InChI=1S/C10H8BrNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

7-Bromo-8-methoxyquinolin-2-ol

CAS No.:

Cat. No.: VC13947163

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-8-methoxyquinolin-2-ol -

Specification

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name 7-bromo-8-methoxy-1H-quinolin-2-one
Standard InChI InChI=1S/C10H8BrNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13)
Standard InChI Key FLEZUTLFMSNNBX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC2=C1NC(=O)C=C2)Br

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 7-bromo-8-methoxyquinolin-2-ol typically involves bromination of 8-methoxyquinoline precursors. A common method utilizes N-bromosuccinimide (NBS) in chlorinated solvents like chloroform under controlled temperatures . For example:

  • Bromination: 8-Methoxyquinolin-2-ol reacts with NBS in chloroform at 0–25°C, yielding 7-bromo-8-methoxyquinolin-2-ol with regioselectivity driven by electron-donating methoxy groups .

  • Purification: The crude product is recrystallized from methanol/acetone mixtures, achieving >97% purity .

Alternative routes employ molecular bromine in toluene or dichloromethane, though these require stringent temperature control to avoid di-bromination byproducts .

Structural Characterization

Key spectroscopic data confirm its structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (dd, J = 8.4 Hz, H-4), 7.73 (d, J = 8.4 Hz, H-6), 3.89 (s, OCH₃).

  • IR: Broad peak at 3200–3400 cm⁻¹ (O–H stretch), 1620 cm⁻¹ (C=O) .

  • Mass Spec: [M+H]⁺ at m/z 255.0 .

Physicochemical Properties

7-Bromo-8-methoxyquinolin-2-ol exhibits the following properties:

PropertyValueSource
Melting Point176–182°C (ethyl acetate)
Density1.8 ± 0.1 g/cm³
SolubilityEthanol, DMSO; sparingly in H₂O
logP (Partition Coefficient)3.17
pKa9.29

The methoxy group enhances lipid solubility, facilitating membrane permeability in biological systems .

Biological Activity and Mechanisms

Antimicrobial Effects

7-Bromo-8-methoxyquinolin-2-ol inhibits DNA gyrase in Staphylococcus aureus (MIC: 0.0625 mg/mL), outperforming ciprofloxacin in resistant strains . The bromine atom stabilizes interactions with the enzyme’s ATP-binding pocket, while the methoxy group reduces oxidative degradation .

CompoundIC₅₀ (μM) vs. MCF-7
7-Bromo-8-methoxyquinolin-2-ol75.2
8-Hydroxyquinoline>200
Doxorubicin (control)0.15

Anti-Inflammatory Activity

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 40–60% at 50 μM, comparable to dexamethasone .

Applications in Drug Development

Antibacterial Agents

Derivatives of 7-bromo-8-methoxyquinolin-2-ol are being optimized for Gram-negative pathogens, leveraging its low resistance induction profile .

Neurological Disorders

Quinoline derivatives modulate acetylcholinesterase (AChE) and β-amyloid aggregation, with ongoing research into Alzheimer’s disease applications .

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